

# Spectroscopic Profile of (Allylthio)acetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (Allylthio)acetic acid

Cat. No.: B1362516

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(Allylthio)acetic acid** (CAS No. 20600-63-9). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Core Spectroscopic Data

**(Allylthio)acetic acid**, with the chemical formula  $C_5H_8O_2S$  and a molecular weight of 132.18 g/mol, presents a unique spectral signature owing to its combination of a carboxylic acid, a thioether, and an allyl group.<sup>[1]</sup> The quantitative spectroscopic data is summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental  $^1H$  and  $^{13}C$  NMR spectra for **(Allylthio)acetic acid** are not readily available in public spectral databases, predictions based on the analysis of structurally similar compounds and established chemical shift principles provide a reliable estimation of the expected spectral features.

$^1H$  NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~5.8	Multiplet	1H	-CH=CH <sub>2</sub>
~5.2	Multiplet	2H	-CH=CH <sub>2</sub>
~3.2	Doublet	2H	-S-CH <sub>2</sub> -CH=
~3.3	Singlet	2H	-S-CH <sub>2</sub> -COOH

**<sup>13</sup>C NMR (Predicted)**

Chemical Shift (ppm)	Assignment
~175	-COOH
~134	-CH=CH <sub>2</sub>
~118	-CH=CH <sub>2</sub>
~35	-S-CH <sub>2</sub> -CH=
~34	-S-CH <sub>2</sub> -COOH

## Infrared (IR) Spectroscopy

The infrared spectrum of **(Allylthio)acetic acid** is characterized by the distinct absorption bands of the carboxylic acid and the allyl group. A vapor phase IR spectrum is referenced in the PubChem database, and the expected key absorptions are listed below.[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~1710	Strong	C=O stretch (Carboxylic acid)
~1640	Medium	C=C stretch (Allyl group)
~3080, ~2920	Medium-Weak	C-H stretch (Allyl and Alkyl)
~1410, ~990, ~920	Medium	=C-H bend (Allyl group)
~650	Weak	C-S stretch

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **(Allylthio)acetic acid** is available from the National Institute of Standards and Technology (NIST) database.[\[1\]](#)

m/z	Relative Intensity	Assignment
132	Moderate	[M] <sup>+</sup> (Molecular ion)
91	Strong	[M - COOH] <sup>+</sup>
73	Moderate	[CH <sub>2</sub> =CHCH <sub>2</sub> S] <sup>+</sup>
45	Strong	[COOH] <sup>+</sup>
41	Very Strong	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

## NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **(Allylthio)acetic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-32.
  - Relaxation delay: 1-2 seconds.
  - Spectral width: -2 to 14 ppm.
- <sup>13</sup>C NMR:
  - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
  - Number of scans: 1024 or more, depending on sample concentration.
  - Relaxation delay: 2-5 seconds.
  - Spectral width: 0 to 200 ppm.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of neat **(Allylthio)acetic acid** directly onto the ATR crystal.
- Ensure the crystal is fully covered by the sample.

#### Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Parameters:
  - Spectral range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.
  - A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

## Mass Spectrometry (MS)

### Sample Preparation:

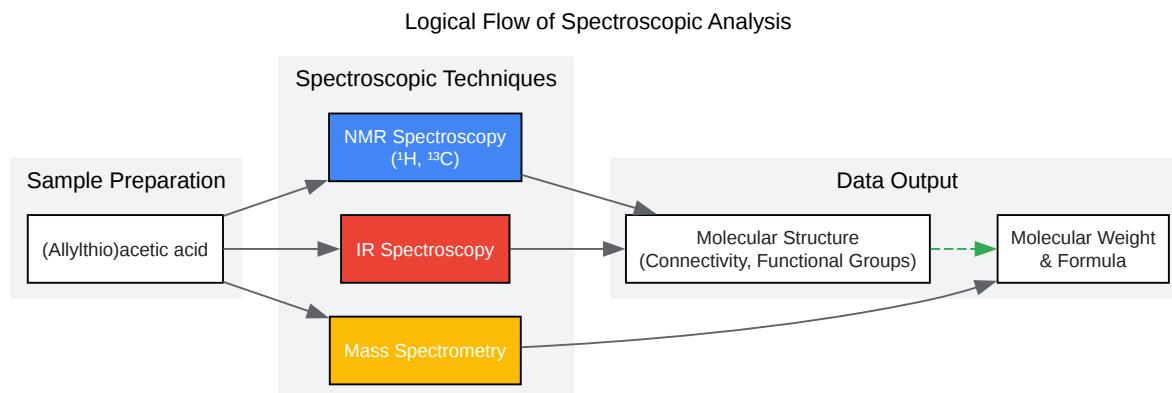
- Prepare a dilute solution of **(Allylthio)acetic acid** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

### Instrumentation and Parameters (Electron Ionization - EI):

- Mass Spectrometer: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 30-200.
- Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program to ensure elution of the compound.

## Visualization of Spectroscopic Workflow

The logical relationship between the different spectroscopic methods for the characterization of **(Allylthio)acetic acid** is illustrated below.

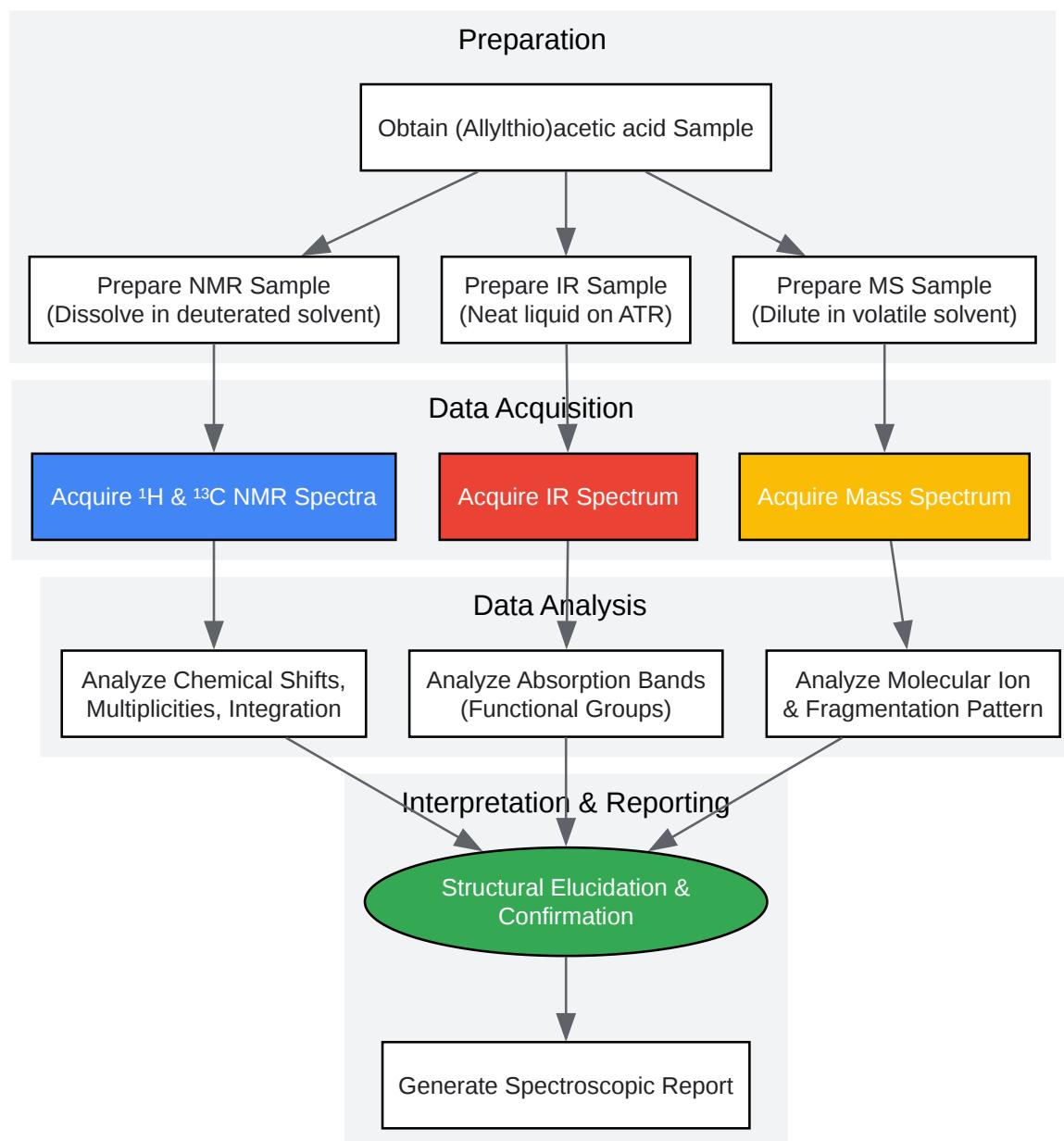


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Caption: Logical flow of spectroscopic analysis.

The general experimental workflow for obtaining and interpreting the spectroscopic data is outlined in the following diagram.

## Experimental Spectroscopic Workflow

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Caption: Experimental spectroscopic workflow.

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## References

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- 2. 2-(2-Propen-1-ylthio)acetic acid | C5H8O2S | CID 308183 - PubChem [pubchem.ncbi.nlm.nih.gov]
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